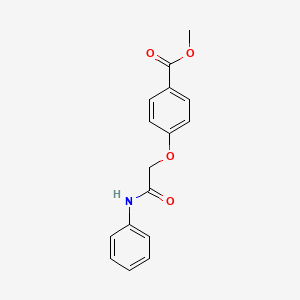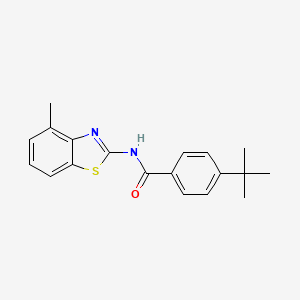![molecular formula C15H12ClN3OS B5718979 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5718979.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural chemistry. This compound is also known as CPAA and is a member of the acrylamide family of compounds.
Mecanismo De Acción
The mechanism of action of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in target cells. In cancer cells, CPAA has been shown to inhibit the activity of certain kinases, leading to cell cycle arrest and apoptosis. In weed species, CPAA has been shown to inhibit the activity of certain enzymes involved in photosynthesis, leading to plant death.
Biochemical and physiological effects:
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have various biochemical and physiological effects in target cells. In cancer cells, CPAA has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In weed species, CPAA has been shown to inhibit photosynthesis, leading to plant death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which allows for lower doses and reduced toxicity. One limitation is its complex synthesis method, which requires specialized equipment and knowledge of organic chemistry.
Direcciones Futuras
There are several future directions for the research and development of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide. In medicinal chemistry, future research could focus on improving the selectivity and potency of CPAA as an anticancer agent, as well as investigating its potential for combination therapy with other drugs. In agricultural chemistry, future research could focus on optimizing the formulation and delivery of CPAA as a herbicide, as well as investigating its potential for controlling other pest species.
Métodos De Síntesis
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is a complex process that requires specialized equipment and knowledge of organic chemistry. The most common synthesis method involves the reaction of 5-chloro-2-pyridinylamine with carbon disulfide, followed by reaction with phenylacryloyl chloride. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, CPAA has been investigated for its potential as an anticancer agent, with promising results in preclinical studies. In agricultural chemistry, CPAA has been studied for its potential as a herbicide, with promising results in controlling various weed species.
Propiedades
IUPAC Name |
(E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-12-7-8-13(17-10-12)18-15(21)19-14(20)9-6-11-4-2-1-3-5-11/h1-10H,(H2,17,18,19,20,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLBAZJUZHOUOO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)
![3,3-dimethyl-1-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butanone](/img/structure/B5718913.png)



![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)

![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)

![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)

![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)
![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)